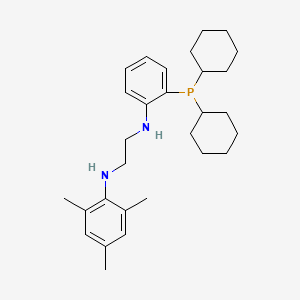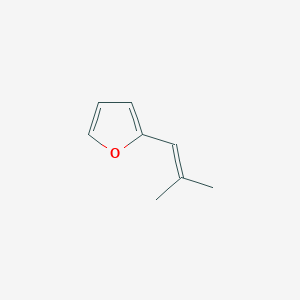
2-(2-Methylprop-1-en-1-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylprop-1-en-1-yl)furan: 1-(prop-2-en-1-yl)furan , is an organic compound with the chemical formula C8H10O. It features a furan ring (a five-membered aromatic ring containing one oxygen atom) attached to a propenyl group. The compound’s systematic name reflects its structural arrangement: the furan ring connected to a propenyl (allyl) side chain.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of 2-(2-Methylprop-1-en-1-yl)furan:
Dehydrogenation of Furfuryl Alcohol: Furfuryl alcohol undergoes dehydrogenation to yield the desired compound. This reaction typically occurs over metal catalysts (e.g., copper) at elevated temperatures.
Cycloaddition Reactions: Diels-Alder or hetero-Diels-Alder reactions involving furan and suitable dienophiles can produce this compound.
Ring-Closing Metathesis (RCM): RCM of a diene precursor with a terminal alkene generates the furan ring.
Industrial Production: While not produced on a large scale, this compound finds applications in flavor and fragrance industries due to its pleasant aroma.
Chemical Reactions Analysis
Reactivity:
Oxidation: The furan ring can undergo oxidation, leading to the formation of furan-2-carboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allylic carbon of the propenyl group.
Addition: The double bond in the propenyl side chain is susceptible to electrophilic addition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent (CrO/HSO) are used.
Substitution: Alkyl halides or other nucleophiles react with the allylic carbon.
Addition: Hydrogen halides (HCl, HBr) or halogens (Br, Cl) add across the double bond.
- Oxidation: Furan-2-carboxylic acid derivatives
- Substitution: Alkylated furan derivatives
- Addition: Halogenated furan derivatives
Scientific Research Applications
2-(2-Methylprop-1-en-1-yl)furan has diverse applications:
Flavor and Fragrance Industry: Its pleasant odor contributes to perfumes, cosmetics, and food flavorings.
Medicinal Chemistry: Researchers explore its potential as a bioactive compound.
Materials Science: It may serve as a building block for novel materials.
Mechanism of Action
The exact mechanism remains an area of ongoing research. its effects likely involve interactions with cellular receptors or enzymes, influencing biological processes.
Comparison with Similar Compounds
While 2-(2-Methylprop-1-en-1-yl)furan is unique due to its specific side chain, similar compounds include furan derivatives like furfuryl alcohol and other allyl-substituted furans.
Properties
CAS No. |
10504-11-7 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-(2-methylprop-1-enyl)furan |
InChI |
InChI=1S/C8H10O/c1-7(2)6-8-4-3-5-9-8/h3-6H,1-2H3 |
InChI Key |
SGYURAZHZMWFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



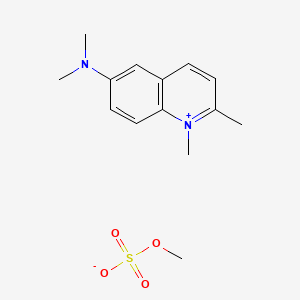
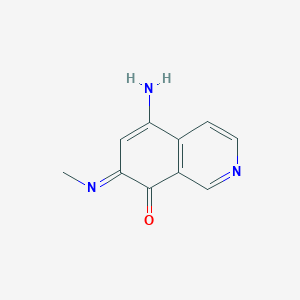
![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)
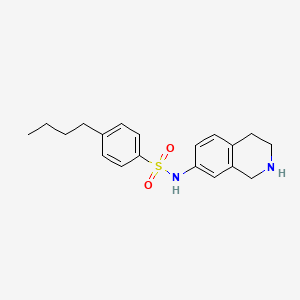
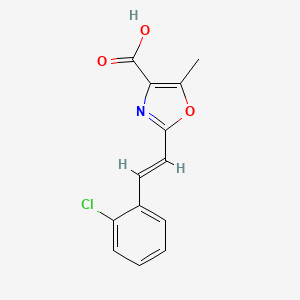

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)
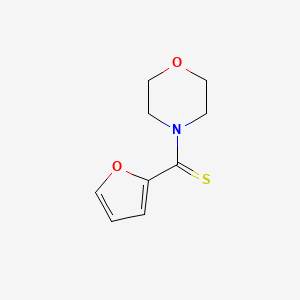
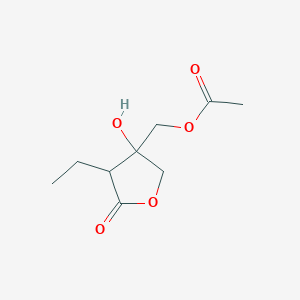
![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)
